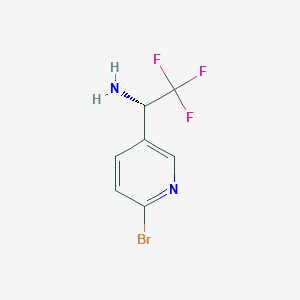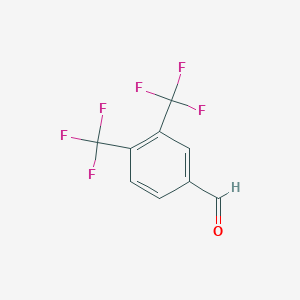![molecular formula C8H9N3O B15232795 2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)
2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with bromohydrazone or the formation of triazinium dicyanomethylide followed by cyclization can yield the desired triazine ring . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the synthesis of these compounds .
Industrial Production Methods
Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves scalable and efficient methodologies. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which is crucial in cancer research.
Industry: The compound’s derivatives are used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition can lead to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, used in cancer therapy.
Remdesivir: An antiviral drug with a pyrrolo[2,1-f][1,2,4]triazine moiety, effective against RNA viruses.
Brivanib Alaninate: An antitumorigenic drug with a similar structure, targeting VEGFR and FGFR.
Uniqueness
2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol is unique due to its versatile chemical reactivity and its ability to serve as a core structure in various pharmacologically active compounds. Its fused ring system provides stability and specificity in binding to molecular targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-pyrrolo[2,1-f][1,2,4]triazin-5-ylethanol |
InChI |
InChI=1S/C8H9N3O/c12-4-2-7-1-3-11-8(7)5-9-6-10-11/h1,3,5-6,12H,2,4H2 |
InChI Key |
GTDLMGLAQMJEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1CCO)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)






